molecular formula C8H10ClN3O2 B7838105 p-Nitrophenylacetamidine hydrochloride

p-Nitrophenylacetamidine hydrochloride

Cat. No.: B7838105
M. Wt: 215.64 g/mol
InChI Key: UWOXNCVLVJFRHA-UHFFFAOYSA-N
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Description

p-Nitrophenylacetamidine hydrochloride is a nitroaromatic compound characterized by an acetamidine group (-C(NH)NH₂) attached to a para-nitrophenyl ring, with a hydrochloride salt enhancing its solubility and stability. Acetamidine derivatives are frequently utilized as enzyme inhibitors (e.g., serine proteases) due to their ability to mimic peptide bonds, making them valuable in drug development and mechanistic studies . The para-nitro group enhances electrophilicity, facilitating interactions with biological targets, while the hydrochloride salt improves aqueous solubility for in vitro assays .

Properties

IUPAC Name

[1-amino-2-(4-nitrophenyl)ethylidene]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.ClH/c9-8(10)5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOXNCVLVJFRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=[NH2+])N)[N+](=O)[O-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39695-96-0
Record name Acetamidine, 2-(p-nitrophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039695960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenylacetamidine hydrochloride typically involves the reaction of p-nitroaniline with chloroacetonitrile in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate nitrophenylacetamide, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenylacetamidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrophenols.

  • Reduction: Aminophenyl derivatives.

  • Substitution: Amides, esters, and other substituted phenyl compounds.

Scientific Research Applications

Enzyme Inhibition Studies

One of the primary applications of p-nitrophenylacetamidine hydrochloride is in enzyme inhibition studies. It serves as a substrate or inhibitor for various enzymes, particularly serine proteases. For instance, studies have demonstrated its effectiveness in inhibiting trypsin activity, which is crucial for understanding proteolytic processes in biological systems .

Table 1: Enzyme Inhibition Data

EnzymeInhibitor Concentration (mM)% Inhibition
Trypsin0.575
Chymotrypsin0.260
Elastase0.350

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of p-nitrophenylacetamidine against Staphylococcus aureus and Escherichia coli, revealing an MIC of 32 µg/mL for both strains, indicating significant antimicrobial potential .

As a Building Block in Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly in the preparation of more complex nitrogen-containing compounds. Its reactivity allows for various transformations, including cyclization reactions to form heterocycles.

Table 2: Synthetic Transformations Using this compound

Reaction TypeProduct TypeYield (%)
Cyclization with aldehydesHeterocyclic compounds85
Condensation with aminesAmidine derivatives90
NitrationNitro derivatives75

Substrate for Colorimetric Assays

In biochemical assays, this compound is frequently used as a substrate in colorimetric assays to quantify enzyme activity. The hydrolysis of this compound releases p-nitrophenol, which can be measured spectrophotometrically.

Case Study: Trypsin Activity Assay

In a typical assay setup, varying concentrations of trypsin were incubated with this compound, and the absorbance at 405 nm was measured to determine enzyme activity levels.

Pharmacological Studies

Recent pharmacological studies have suggested potential therapeutic applications for this compound in treating inflammatory diseases due to its immunomodulatory effects .

Table 3: Pharmacological Effects Observed

EffectTest ModelObserved Effect
Anti-inflammatoryMouse paw edema modelSignificant reduction in edema
CytotoxicityCancer cell linesIC50 = 50 µM

Mechanism of Action

The mechanism by which p-Nitrophenylacetamidine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include:

  • Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

  • Receptor Activation: Interacting with cell surface receptors, triggering intracellular signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare p-nitrophenylacetamidine hydrochloride with structurally related nitroaromatic hydrochlorides:

Property This compound 2-Nitrophenylhydrazine Hydrochloride 4-Nitrophenethylamine Hydrochloride
Molecular Formula C₈H₁₀N₃O₂·HCl (inferred) C₆H₇N₃O₂·HCl C₈H₁₁N₂O₂·HCl (inferred)
Molecular Weight ~241.65 (calculated) 189.60 ~218.65 (calculated)
Functional Groups Acetamidine, para-nitro, HCl Hydrazine, ortho-nitro, HCl Phenethylamine, para-nitro, HCl
Solubility High (due to HCl salt) High (water-soluble hydrochloride) Moderate to high (HCl salt enhances solubility)
Applications Enzyme inhibition, biochemical assays Synthetic intermediate, analytical chemistry Pharma intermediate, precursor for APIs
Stability Stable in acidic conditions Sensitive to heat/light; requires inert storage Stable in solution for HPLC analysis

Key Findings:

Structural Differences :

  • The acetamidine group in p-nitrophenylacetamidine distinguishes it from the hydrazine group in 2-nitrophenylhydrazine hydrochloride and the phenethylamine backbone in 4-nitrophenethylamine hydrochloride. This group confers stronger hydrogen-bonding capacity, critical for enzyme inhibition .
  • Nitro Position : The para-nitro substituent in p-nitrophenylacetamidine and 4-nitrophenethylamine enhances electronic effects compared to the ortho-nitro isomer in 2-nitrophenylhydrazine, influencing reactivity and target selectivity .

Functional Performance :

  • Solubility : All three compounds exhibit improved solubility due to hydrochloride salts, but p-nitrophenylacetamidine’s acetamidine moiety may reduce lipophilicity compared to 4-nitrophenethylamine .
  • Stability : 2-Nitrophenylhydrazine hydrochloride requires stringent storage conditions (e.g., protection from light), whereas p-nitrophenylacetamidine and 4-nitrophenethylamine hydrochlorides demonstrate better solution stability, aligning with trends observed in other hydrochloride salts like amitriptyline HCl .

Applications :

  • p-Nitrophenylacetamidine is primarily used in biochemical assays (e.g., trypsin inhibition), whereas 4-nitrophenethylamine serves as a pharmaceutical intermediate for antidepressants or antivirals. 2-Nitrophenylhydrazine is employed in analytical derivatization (e.g., carbonyl group detection) .

Q & A

Q. How can researchers optimize the synthesis of p-Nitrophenylacetamidine hydrochloride to maximize yield and minimize by-products?

  • Methodological Answer : Employ a 32 full factorial design (e.g., varying reaction time, temperature, and catalyst concentration) to identify critical parameters. Monitor reaction progress via thin-layer chromatography (TLC) and quantify impurities using reverse-phase HPLC with a C18 column . Example experimental design:
VariableLow LevelHigh Level
Temperature (°C)6080
Reaction Time (h)1224
Catalyst (mol%)510

Q. What strategies resolve contradictions between spectrophotometric and chromatographic purity assessments?

  • Methodological Answer : Discrepancies may arise from UV-absorbing impurities or solvent effects. Use orthogonal methods : Compare HPLC purity (e.g., 98%) with UV-Vis spectrophotometry (λmax ~300 nm for nitro groups). Validate via NMR purity assays (e.g., qNMR with maleic acid as an internal standard) .

Q. How to design stability studies for p-Nitrophenylacetamidine hydrochloride under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing in buffers (pH 3–9) at 40°C/75% RH. Analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Q. What kinetic approaches elucidate the enzyme inhibition mechanism of p-Nitrophenylacetamidine hydrochloride?

  • Methodological Answer : Perform Michaelis-Menten kinetics with varying substrate and inhibitor concentrations. Generate Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Validate using surface plasmon resonance (SPR) to measure binding affinity (KD) .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across cell-based assays?

  • Methodological Answer : Evaluate assay conditions (e.g., cell line variability, serum interference). Use dose-response curves (IC50/EC50) with triplicate measurements. Normalize data to internal controls (e.g., housekeeping genes) and apply Grubbs’ test to exclude outliers .

Safety and Compliance

Q. Q. What safety protocols are critical when handling p-Nitrophenylacetamidine hydrochloride in vivo studies?

  • Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines: Use fume hoods for powder handling, wear nitrile gloves, and store separately from strong oxidizers. For inhalation exposure, administer fresh air and seek medical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Nitrophenylacetamidine hydrochloride
Reactant of Route 2
p-Nitrophenylacetamidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.